Methyl tetraisopropylphosphorodiamidite

Catalog No.
S1904722
CAS No.
92611-10-4
M.F
C13H31N2OP
M. Wt
262.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl tetraisopropylphosphorodiamidite

CAS Number

92611-10-4

Product Name

Methyl tetraisopropylphosphorodiamidite

IUPAC Name

N-[[di(propan-2-yl)amino]-methoxyphosphanyl]-N-propan-2-ylpropan-2-amine

Molecular Formula

C13H31N2OP

Molecular Weight

262.37 g/mol

InChI

InChI=1S/C13H31N2OP/c1-10(2)14(11(3)4)17(16-9)15(12(5)6)13(7)8/h10-13H,1-9H3

InChI Key

YFYBXOIQXOOUCI-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC

The exact mass of the compound Methyl tetraisopropylphosphorodiamidite is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl tetraisopropylphosphorodiamidite (CAS 92611-10-4) is a highly versatile, distillable P(III) phosphitylating reagent used primarily to synthesize O-methyl protected nucleoside phosphoramidites . Unlike highly reactive chlorophosphines, this diamidite is stable to standard handling and storage, requiring weak acid activation (such as 1H-tetrazole) to initiate coupling [1]. Its primary procurement value lies in its ability to install a methyl-protected phosphite linkage, which is essential for the downstream synthesis of modified oligonucleotides, RNA therapeutics, and cyclic dinucleotides where the industry-standard cyanoethyl protecting group is unsuitable.

Substituting this compound with the industry-standard 2-cyanoethyl tetraisopropylphosphorodiamidite fails when synthesizing oligonucleotides containing base-sensitive modifications (such as Fapy-dG or specific RNA-peptide conjugates) [1]. The cyanoethyl group requires harsh nucleophilic bases (e.g., ammonia) for deprotection, which destroys these sensitive adducts, whereas the methyl group allows for orthogonal deprotection using milder reagents like thiophenol/triethylamine. Furthermore, substituting with the chloro-analog (Methyl N,N-diisopropylchlorophosphoramidite) fails in procurement due to the chlorophosphine's extreme moisture sensitivity, rapid degradation, and inability to be easily purified by distillation, leading to poor reproducibility in large-scale phosphoramidite manufacturing .

Orthogonal Deprotection Survival for Base-Sensitive Lesions

When synthesizing oligonucleotides with fragile modifications (such as Fapy-dG or peptide conjugates), the choice of phosphate protecting group dictates the survival of the lesion. Methyl phosphoramidites synthesized via Methyl tetraisopropylphosphorodiamidite allow for orthogonal deprotection (e.g., using thiophenol/triethylamine or specialized dithiolates), preserving >90% of the sensitive lesion [1]. In contrast, the standard 2-cyanoethyl phosphoramidite requires harsh ammonia deprotection, which leads to near-total degradation or rearrangement of these sensitive adducts.

Evidence DimensionPreservation of sensitive modifications during post-synthesis deprotection
Target Compound Data>90% preservation of the lesion using methyl-protected phosphoramidites and orthogonal deprotection
Comparator Or Baseline2-Cyanoethyl phosphoramidite (requires ammonia deprotection)
Quantified DifferenceAmmonia deprotection causes near-total degradation of sensitive lesions, whereas methyl protection enables successful full-length synthesis with high lesion retention.
ConditionsSolid-phase oligonucleotide synthesis of modified DNA/RNA

Crucial for procuring precursors for therapeutic or diagnostic oligonucleotides containing fragile modifications that cannot withstand standard alkaline deprotection.

Precursor Stability and Handling Viability vs. Chlorophosphines

In the bulk manufacturing of custom phosphoramidites, precursor stability directly impacts batch-to-batch reproducibility. Methyl tetraisopropylphosphorodiamidite is a stable liquid that can be purified by distillation to >97% purity and stored for months under an inert atmosphere. In contrast, its highly reactive analog, Methyl N,N-diisopropylchlorophosphoramidite, degrades rapidly upon exposure to trace moisture and cannot be easily purified. The diamidite's stability, coupled with its requirement for specific weak-acid activation (e.g., 1H-tetrazole) to react, minimizes premature degradation during handling.

Evidence DimensionPrecursor stability and shelf life
Target Compound DataStable for months under inert atmosphere; purifiable by distillation to >97% purity
Comparator Or BaselineMethyl N,N-diisopropylchlorophosphoramidite (degrades rapidly, difficult to purify)
Quantified DifferenceThe diamidite maintains >97% purity over extended storage, whereas the chlorophosphine suffers from rapid hydrolytic degradation and poor shelf life.
ConditionsStandard laboratory storage and handling prior to phosphitylation

Reduces waste and batch-to-batch variability in the industrial synthesis of custom phosphoramidites.

Coupling Efficiency in Sterically Hindered Systems

The synthesis of heavily modified RNA building blocks, such as 2'-O-ACE protected pseudouridines, requires a phosphitylating agent capable of overcoming significant steric hindrance. When activated by tetrazole, Methyl tetraisopropylphosphorodiamidite affords high conversion rates, yielding ~81% of the target phosphoramidite (e.g., 5'-O-BzH-2'-O-ACE-pseudouridine-3'-phosphoramidite) [1]. This performance significantly outpaces less reactive direct phosphorylation methods or unoptimized chlorophosphines, which often result in extensive side reactions or yields below 50% when applied to bulky secondary hydroxyls.

Evidence DimensionPhosphitylation yield of bulky, heavily protected nucleosides
Target Compound Data~81% isolated yield of the target phosphoramidite when activated by tetrazole
Comparator Or BaselineDirect phosphorylation methods or unoptimized chlorophosphines (<50% yield)
Quantified DifferenceThe diamidite/tetrazole system provides >30% higher yields on sterically hindered secondary hydroxyls compared to unoptimized baseline methods.
ConditionsDichloromethane, room temperature, tetrazole activator, 14h reaction time

Ensures cost-effective scale-up of expensive, heavily modified RNA building blocks where precursor waste must be minimized.

Synthesis of Base-Sensitive Oligonucleotides

Ideal for manufacturing phosphoramidite building blocks for DNA/RNA sequences containing fragile lesions (e.g., Fapy-dG) or peptide conjugates that require orthogonal, non-ammoniacal deprotection [1].

Production of Heavily Modified RNA Monomers

The right choice for phosphitylating sterically hindered secondary hydroxyls, such as those in 2'-O-ACE or 2'-O-TBDMS protected RNA, ensuring high yields during scale-up [2].

Synthesis of Cyclic Dinucleotides

Highly suitable for the preparation of cyclic dinucleotide precursors where methyl protection allows for selective deprotection strategies during the cyclization process [3].

Large-Scale Custom Phosphoramidite Manufacturing

Preferred over chlorophosphines in industrial settings due to its superior shelf life, distillability, and reliable activation profile, which minimize batch-to-batch variability[1].

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl tetraisopropylphosphorodiamidite

Dates

Last modified: 08-16-2023

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